2-(Heptyloxy)propanoic acid
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Overview
Description
2-(Heptyloxy)propanoic acid is an organic compound with the molecular formula C10H20O3. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its heptyloxy group attached to the second carbon of the propanoic acid backbone, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)propanoic acid typically involves the esterification of heptanol with propanoic acid, followed by hydrolysis. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(Heptyloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Heptyloxy)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Heptyloxy)propanoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and affecting its distribution within the body .
Comparison with Similar Compounds
Propanoic Acid: A simpler carboxylic acid with a shorter carbon chain.
Heptanoic Acid: A carboxylic acid with a longer carbon chain but lacking the heptyloxy group.
2-(Methoxy)propanoic Acid: Similar structure but with a methoxy group instead of a heptyloxy group
Uniqueness: 2-(Heptyloxy)propanoic acid is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-heptoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-9(2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWKCZRKDPJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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